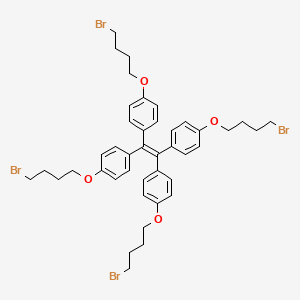

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-[1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48Br4O4/c43-25-1-5-29-47-37-17-9-33(10-18-37)41(34-11-19-38(20-12-34)48-30-6-2-26-44)42(35-13-21-39(22-14-35)49-31-7-3-27-45)36-15-23-40(24-16-36)50-32-8-4-28-46/h9-24H,1-8,25-32H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAGSEAPIRCOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCCBr)C3=CC=C(C=C3)OCCCCBr)C4=CC=C(C=C4)OCCCCBr)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48Br4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical Characterization of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene: A Technical Guide

Topic: Photophysical Properties of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Chemical Biologists, and Material Scientists[1][2]

Executive Summary

This guide details the photophysical profile of This compound (hereafter referred to as TPE-4Br-Alkoxy ).[1][2] Unlike the direct brominated derivative (TPE-4Br), this molecule features a four-carbon alkoxy spacer that electronically decouples the bromine functional handles from the tetraphenylethene (TPE) core.

TPE-4Br-Alkoxy functions as a "turn-on" Aggregation-Induced Emission (AIE) scaffold.[1][2] In pure organic solvents (good solvents), it is virtually non-emissive due to rapid intramolecular rotation.[1] Upon aggregation—triggered by poor solvents or solid-state formation—it exhibits intense cyan-blue fluorescence.[1][2] This guide provides the mechanistic basis, spectral data, and validated protocols for characterizing this material.[1]

Molecular Architecture & Design Logic

The molecule comprises three distinct functional zones, each dictating a specific aspect of its behavior in solution:[1]

| Zone | Component | Function | Photophysical Impact |

| Core | Tetraphenylethene (TPE) | Fluorophore & AIE Engine | Responsible for the |

| Linker | Butoxy Chain ( | Spacer & Auxochrome | The oxygen atom acts as an electron donor, slightly red-shifting absorption compared to bare TPE.[1][2] The alkyl chain improves solubility in organic solvents (THF, DCM). |

| Terminal | Bromine ( | Functional Handle | Allows for |

Photophysics in Organic Solvents (The "Dark" State)

Absorbance Characteristics

In common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethyl Sulfoxide (DMSO), TPE-4Br-Alkoxy exists as a dissolved molecular species.[1][2]

- (Absorption Maximum): 315–325 nm [1]

-

Transition:

transition of the conjugated stilbene backbone. -

Molar Extinction Coefficient (

): High (

Fluorescence Quenching Mechanism

In these "good" solvents, the molecule exhibits negligible fluorescence (Quantum Yield

-

Excitation: Photon absorption promotes the molecule to the excited singlet state (

).[2] -

Non-Radiative Decay: The four phenyl rings rotate freely around the central alkene double bond.[2] This low-frequency motion dissipates the excited state energy as heat (thermal relaxation) rather than light.

-

Result: The molecule returns to the ground state (

) "darkly."

Solvatochromism

Because the molecule is symmetric and lacks strong donor-acceptor (push-pull) character, it exhibits minimal solvatochromism .[1][2] The absorption and (weak) emission bands do not shift significantly between non-polar (Toluene) and polar (DMSO) solvents.[2]

Aggregation-Induced Emission (AIE) Behavior[1][2][3][4][5][6][7]

The defining characteristic of TPE-4Br-Alkoxy is its response to aggregation.[1][2] When a "poor" solvent (typically water or hexane) is added to a THF solution, the molecules cluster into nano-aggregates.[1]

The AIE Transition

-

Mechanism: Steric hindrance within the aggregate locks the phenyl rings, blocking the non-radiative rotational pathway.[1] The radiative channel (fluorescence) becomes dominant.

- (Emission Maximum): 470–485 nm (Cyan/Blue).[1]

-

Stokes Shift: Large (~150 nm), minimizing self-absorption.[1]

-

Quantum Yield (

): Increases dramatically to 20–40% in the aggregated state.[1]

Mechanistic Pathway Diagram[1][2]

Caption: Comparison of energy decay pathways in dissolved vs. aggregated states. In solution, rotation dissipates energy; in aggregates, rotation is blocked, forcing light emission.[1]

Experimental Protocols

Materials & Preparation

-

Solvent A (Good): THF (Spectroscopic Grade).

-

Solvent B (Poor): Deionized Water or Hexane.[1]

-

Stock Solution: Prepare a

stock of TPE-4Br-Alkoxy in THF. Store in dark at 4°C.

AIE Measurement Workflow (Self-Validating)

This protocol validates the AIE effect by systematically increasing the water fraction (

-

Preparation: Prepare 10 vials.

-

Dilution: Add calculated volumes of THF and Water to maintain a constant dye concentration (

) while varying -

Equilibration: Sonicate for 1 minute to ensure uniform nano-aggregate formation.

-

Measurement: Record PL spectra (

).

Validation Check: The solution should remain transparent at

Workflow Diagram

Caption: Step-by-step workflow for characterizing AIE behavior using binary solvent mixtures.

Summary of Spectral Properties

| Property | Value / Behavior | Notes |

| Absorption Max ( | 320 nm | In THF.[1][2] Extinction coeff |

| Emission Max ( | 470–485 nm | Only in aggregated state ( |

| Stokes Shift | ~150 nm | Large shift reduces self-quenching.[1][2] |

| Quantum Yield ( | Soln: <0.5% | Agg: >20% | Classic AIE "turn-on" response.[1][2] |

| Solubility | THF, DCM, DMSO, Toluene | Insoluble in Water, Methanol, Hexane.[1] |

| Stability | High | Stable against photobleaching in aggregate form.[1][2] |

References

-

Mei, J., et al. (2015).[1] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718-11940.[1] Link

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011).[1] "Aggregation-induced emission."[1][3][4][5][6] Chemical Society Reviews, 40(11), 5361-5388.[1] Link

-

Zhao, Z., et al. (2012).[1] "Rational design of substituted tetraphenylethenes with superior aggregation-induced emission." Journal of Materials Chemistry, 22(4), 1550-1557.[1] Link

-

Ceballos, S., et al. (2017).[1] "Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethene." RSC Advances, 7, 36305-36312.[1] Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical properties and photo-oxidation of tetraphenylethene-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 61326-44-1 [chemicalbook.com]

Technical Whitepaper: Photophysical Characterization of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Executive Summary

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (herein referred to as TPE-4Br ) is a functionalized derivative of tetraphenylethene (TPE), the archetypal Aggregation-Induced Emission (AIE) luminogen. Unlike traditional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Br is non-emissive in dilute solution but highly emissive in the aggregated or solid state.

This guide details the electronic absorption and emission profiles of TPE-4Br. It serves as a critical reference for researchers utilizing this molecule as a reactive scaffold for constructing fluorescent probes, metal-organic frameworks (MOFs), or cross-linked luminescent polymers. The presence of the four bromobutoxy arms provides electrophilic handles for further functionalization (e.g., via nucleophilic substitution) while maintaining the photophysical integrity of the TPE core.

Molecular Architecture & Theoretical Basis

Structural Chromophore

The optical properties of TPE-4Br are governed by the tetrakis(4-alkoxyphenyl)ethene core. The four bromobutoxy chains are

The AIE Mechanism (RIM)

The fluorescence "turn-on" mechanism is driven by the Restriction of Intramolecular Motion (RIM) .

-

Solution State: The four phenyl rings undergo rapid intramolecular rotation (RIR) around the alkene axes. This motion dissipates excited-state energy non-radiatively (thermal decay), rendering the molecule non-emissive.

-

Aggregated State: In poor solvents (e.g., water) or the solid state, steric constraint restricts these rotations. The non-radiative decay channel is blocked, forcing the exciton to decay radiatively, resulting in strong fluorescence.

Figure 1: Jablonski diagram illustrating the AIE mechanism. In solution, rotation consumes energy. In aggregates, rotation is blocked, enabling photon emission.

Electronic Absorption Profile

The absorption spectrum of TPE-4Br is characteristic of the stilbene-like conjugation system.

Key Parameters (in THF/DCM)

| Parameter | Value / Range | Notes |

| 310 – 325 nm | ||

| ~25,000 M | High absorptivity typical of TPE derivatives. | |

| Appearance | Colorless to Pale Yellow | Solutions are transparent; solids are off-white/yellow. |

| Solvatochromism | Negligible | The ground state is relatively non-polar. |

Technical Insight: The bromobutoxy tails do not significantly shift the absorption maximum compared to TPE-OH or TPE-OMe. If a redshift (>350 nm) is observed, it indicates impurities or oxidation of the ethene bridge.

Emission Characteristics & AIE Phenomenon

TPE-4Br exhibits a classic "AIE curve" when water (a poor solvent) is added to a THF solution.

Emission Parameters

| Parameter | Solution State (THF) | Aggregated State (90% Water) |

| Emission ( | N/A (Non-emissive) | 475 – 495 nm (Cyan/Green) |

| Stokes Shift | N/A | ~160 nm (Large) |

| Quantum Yield ( | < 0.5% | 20% – 40% |

| FWHM | N/A | ~80 nm (Broad band) |

The "Heavy Atom" Effect Consideration

While bromine is a heavy atom known to induce intersystem crossing (ISC) and quench fluorescence in planar dyes (e.g., brominated fluorescein), its effect in TPE-4Br is secondary. The spatial separation (via the butoxy linker) reduces spin-orbit coupling to the central chromophore. However, the quantum yield may be slightly lower than non-halogenated TPE-OMe due to minor ISC pathways, but the AIE effect remains the dominant observable phenomenon.

Experimental Protocols

Protocol A: AIE "Turn-On" Measurement (Water Fraction Experiment)

Objective: To determine the critical water fraction (

Materials:

-

Stock Solution: TPE-4Br in spectroscopic grade THF (10 mM).

-

Solvents: Spectroscopic grade THF and HPLC grade Water.

-

Equipment: UV-Vis Spectrophotometer, Fluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

Workflow:

Figure 2: Step-by-step workflow for generating an AIE curve.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve TPE-4Br in THF to create a 10 mM master stock.

-

Working Solution: Dilute the master stock to 100 µM using THF.

-

Sample Preparation: Prepare a series of 5 mL volumetric flasks.

-

Add an appropriate volume of the 100 µM stock to each flask to achieve a final concentration of 10 µM.

-

Add THF and Water in varying ratios to achieve water fractions (

) of 0%, 10%, 20% ... 90%, 95%. -

Critical: Add water slowly under vigorous stirring to ensure uniform nano-aggregate formation.

-

-

Measurement:

-

Excitation: 320 nm (or 325 nm).

-

Emission Scan: 350 nm to 650 nm.

-

Slit Widths: 5 nm (Ex) / 5 nm (Em).

-

-

Analysis: Plot the maximum emission intensity (

) at ~480 nm against

Applications & Functionalization

The utility of TPE-4Br lies in its reactive versatility . It is rarely used as the final probe but rather as a scaffold.

-

Click Chemistry Precursor: The alkyl bromide is easily converted to an azide (

in DMF). The resulting TPE-Azide can be clicked (CuAAC) to alkynyl-DNA, peptides, or glycans for bio-imaging. -

Cationic Probes (Mitochondrial Targeting): Substitution of the bromide with pyridine or triphenylphosphine yields cationic AIEgens (e.g., TPE-Py

) that specifically target mitochondria due to membrane potential. -

Cross-Linked Polymers: Reaction with diamines or dithiols creates fluorescent cross-linked networks or hydrogels used in sensing and drug delivery systems.

References

-

Synthesis & Core Properties

- Source: "Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE)." RSC Advances, 2015.

-

URL:[Link]

- Relevance: Establishes the synthesis and baseline AIE behavior of TPE-O-Alkyl deriv

-

AIE Mechanism (Review)

- Source: "Aggregation-induced emission: together we shine, united we soar!" Chemical Reviews, 2015.

-

URL:[Link]

- Relevance: Authoritative review on the RIM mechanism and TPE photophysics.

-

Functionalization of TPE-Br

Sources

Solubility profile of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene in polar vs non-polar solvents

Executive Summary

This technical guide details the solubility profile and aggregation behavior of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (referred to herein as TPE-4BrBu ).[1] As a functionalized derivative of tetraphenylethene (TPE), this molecule serves as a critical intermediate for constructing advanced Aggregation-Induced Emission (AIE) luminogens.[1][2]

Understanding its solubility is paramount for two distinct phases of research:

-

Synthesis & Functionalization: Ensuring complete dissolution in organic solvents for nucleophilic substitution reactions (e.g., azidation, amination).[1]

-

AIE Characterization: Precisely controlling the "good" vs. "poor" solvent ratio to trigger nano-aggregation and subsequent fluorescence.

Molecular Architecture & Theoretical Solubility

To predict and manipulate the solubility of TPE-4BrBu, we must deconstruct its molecular architecture into three functional zones.

| Zone | Structure | Chemical Nature | Solubility Impact |

| Core | Tetraphenylethene (TPE) | Highly Hydrophobic, Aromatic, Propeller-shaped | Drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1] |

| Linker | Butoxy Ether Chains (x4) | Flexible Alkyl, Weakly Polar Ether Linkage | Increases solubility in moderately polar aprotic solvents (THF, Acetone).[1] Adds steric bulk preventing π-π stacking.[1] |

| Terminus | Primary Alkyl Bromide | Reactive Electrophile, Moderately Polar | Provides dipole moments but insufficient to solubilize the core in highly polar protic solvents (Water, MeOH).[1] |

Theoretical Prediction (Hansen Solubility Parameters):

The molecule is dominated by dispersive forces (

Solubility Profile: Polar vs. Non-Polar Solvents

The following classification is derived from structural analysis and standard behaviors of TPE-ether derivatives.

A. Non-Polar & Chlorinated Solvents (Good Solvents)[2]

-

Solvents: Dichloromethane (DCM), Chloroform (

), Tetrahydrofuran (THF), Toluene.[1] -

Behavior: TPE-4BrBu exhibits high solubility (>10 mg/mL).[1] The solvent molecules effectively intercalate between the propeller-shaped phenyl rings, preventing aggregation.[1]

-

Application: These are the primary solvents for NMR characterization and functionalization reactions .

B. Polar Aprotic Solvents (Intermediate/Reaction Media)

-

Solvents: DMF, DMSO, Acetone, Acetonitrile (MeCN).[1]

-

Behavior:

C. Polar Protic Solvents (Poor Solvents / Aggregants)

-

Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]

-

Behavior: Insoluble. Addition of these solvents to a solution of TPE-4BrBu causes immediate precipitation or nano-aggregation.[1]

-

Mechanism: The "hydrophobic effect" drives the TPE cores together to minimize solvent contact.[1] This restriction of intramolecular rotation (RIR) triggers the AIE effect , causing the aggregates to fluoresce.[1]

Experimental Protocols

Protocol A: Gravimetric Saturation Limit (Standard)

-

Objective: Determine max solubility (

) in mg/mL. -

Workflow:

-

Weigh 10 mg of TPE-4BrBu into a 2 mL vial.

-

Add solvent in 100

increments, vortexing for 30s between additions. -

Monitor for clarity. If clear, calculate

.[1] -

If undissolved after 2 mL,

(Poor solvent).

-

Protocol B: AIE Cloud Point ( ) Determination

-

Objective: Identify the water fraction (

) where aggregation begins. -

Context: Essential for designing sensing assays.

-

Method:

-

Prepare a stock solution:

TPE-4BrBu in THF (spectroscopic grade). -

Prepare 10 vials with varying THF/Water ratios (0% to 90% water), keeping total volume constant.

-

Measure PL (Photoluminescence) intensity.

-

Result: You will observe a "turn-on" point (typically

) where emission spikes.[1]

-

Visualization of Mechanisms

Diagram 1: Solubility & Aggregation Mechanism

This diagram illustrates the transition from the solvated (dark) state to the aggregated (emissive) state, driven by solvent polarity changes.

Caption: Transition from non-emissive solvated state to emissive aggregate state upon addition of polar protic solvents.

Diagram 2: Experimental Workflow for AIE Characterization

A step-by-step guide for determining the critical water fraction (

Caption: Workflow for determining the critical water fraction (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in NMR Tube | Solvent too polar (e.g., wet | Filter through cotton; switch to |

| Oiling out during Recrystallization | Cooling too fast or impurity profile high. | Re-heat to reflux; add seed crystal; cool slowly to |

| Low Fluorescence in Aggregates | Aggregate size too large (precipitation) vs. nano-aggregates.[1] | Add TPE stock to water under rapid stirring (don't add water to TPE). Use a lower concentration ( |

References

-

Mei, J., et al. (2015).[1] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.

- Foundational review on TPE deriv

-

Zhao, Z., et al. (2012).[1] "Tetraphenylethene: A Versatile AIE Building Block." Journal of Materials Chemistry.

- Details the synthesis and solubility trends of TPE cores.

-

Sigma-Aldrich. (n.d.). "1,1,2,2-Tetrakis(4-bromophenyl)ethylene Product Sheet."

- Baseline solubility d

-

Li, K., et al. (2013).[1] "Photostable fluorescent organic dots with aggregation-induced emission."[1] Scientific Reports.

- Describes the preparation of TPE nano-aggregates in THF/W

Sources

Technical Guide: Crystallographic Architecture & Packing of Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Executive Summary

Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-C4-Br) represents a critical class of functionalized luminogens based on the tetraphenylethene (TPE) core. Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-C4-Br exhibits Aggregation-Induced Emission (AIE) . Its crystallographic importance lies in its role as a "supramolecular connector." The flexible bromobutoxy arms allow for the construction of complex macrocycles (e.g., pillararenes), covalent organic frameworks (COFs), and cross-linked polymers, while the TPE core provides a built-in fluorescent reporter of molecular rigidity.

This guide details the synthesis, molecular geometry, and solid-state packing principles that govern its optoelectronic behavior.[1]

Part 1: Molecular Architecture & Synthesis

Structural Design Logic

The molecule consists of a central olefinic stator (

-

Core: Tetraphenylethene (TPE) – Responsible for AIE via Restricted Intramolecular Motion (RIM).[1]

-

Linker: Butoxy chain (

) – Provides flexibility and solubility. -

Terminal: Bromine (

) – An electrophilic handle for nucleophilic substitution (e.g., azide click chemistry, macrocyclization).

Synthesis Protocol

The synthesis follows a divergent pathway starting from 4,4'-dimethoxybenzophenone or directly from the hydroxylation of TPE. The most robust method involves the Williamson Ether Synthesis of Tetrakis(4-hydroxyphenyl)ethene.

Reagents:

-

Precursor: 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene (TPE-OH).

-

Alkylating Agent: 1,4-Dibromobutane (Excess to prevent cross-linking).

-

Base: Potassium Carbonate (

). -

Solvent: Acetonitrile (

) or Acetone.

Step-by-Step Methodology:

-

Activation: Dissolve TPE-OH (1.0 eq) in anhydrous acetonitrile. Add anhydrous

(8.0 eq) and stir at room temperature for 30 minutes to deprotonate the phenols. -

Alkylation: Add 1,4-dibromobutane (20.0 eq) dropwise. The large excess is critical to ensure mono-alkylation of the dihalide on each arm, preventing the formation of polymerized byproducts.

-

Reflux: Heat the mixture to reflux (

) for 24–48 hours under -

Work-up: Filter off the inorganic salts (

, residual -

Purification: The crude oil is often purified via column chromatography (Silica gel, Hexane/DCM gradient) to remove excess dibromobutane.

-

Crystallization: Recrystallize from minimal THF/Ethanol or DCM/Methanol to obtain white/pale-yellow crystals.

Synthesis & Crystallization Workflow (Visualization)

Figure 1: Synthetic pathway for TPE-C4-Br emphasizing the purification steps required to isolate the discrete tetra-substituted product.[2]

Part 2: Crystallographic Data & Packing Structure

Crystal System Characteristics

While specific polymorphs can vary based on the solvent of crystallization, TPE-alkoxy derivatives typically crystallize in low-symmetry systems due to the propeller shape of the core and the flexibility of the alkyl chains.

| Parameter | Typical Value / Characteristic |

| Crystal System | Triclinic or Monoclinic |

| Space Group | |

| Z Value | 2 or 4 (Molecules per unit cell) |

| Molecular Conformation | Propeller-shaped core; twisted phenyl rings (~50° torsion) |

| Alkyl Chain Conformation | Anti-conformation (zig-zag) preferred in densely packed structures |

Molecular Geometry

The TPE core is non-planar. The central ethene bond (

-

C=C Bond Length: ~1.34–1.35 Å (Typical double bond).

-

Torsion Angles: The phenyl rings are rotated approx. 40–55° relative to the central alkene plane.

-

Implication: This twisting prevents

stacking in the solid state, which is the fundamental requirement for AIE (preventing fluorescence quenching).

Packing Motifs & Intermolecular Interactions

The stability of the TPE-C4-Br crystal lattice is governed by weak, non-covalent interactions rather than strong ionic or hydrogen bonds.

-

C-H···

Interactions: The edge-to-face interactions between the aromatic protons of one TPE unit and the -

C-H···Br Interactions: The terminal bromine atoms participate in weak hydrogen bonding with methylene protons (

) or aromatic protons from neighboring molecules. This acts as a secondary anchor for the flexible alkyl chains. -

Alkyl Chain Interdigitation: In high-quality crystals, the butoxy chains often interdigitate (interlock like fingers), forming lamellar (layered) structures. This interdigitation further restricts the motion of the central TPE core.

Part 3: Aggregation-Induced Emission (AIE) Mechanism

The crystallographic packing directly dictates the photophysical properties. In solution, the phenyl rings rotate freely, dissipating excited state energy non-radiatively (heat).[3] In the crystal, the packing described above restricts this motion.

Mechanism Visualization (RIM)

Figure 2: The Restriction of Intramolecular Motion (RIM) mechanism. Crystallization locks the rotors, closing the non-radiative decay channel.

Structure-Property Correlation

-

Loose Packing: If the crystal packing is loose (e.g., solvated crystals), the emission is red-shifted and weaker due to residual molecular motion.

-

Tight Packing: In dense packing (solvent-free), the emission is blue-shifted and intense (Quantum Yield often >80%).

-

Mechanochromism: Grinding the crystals destroys the ordered lattice, often changing the emission color by altering the intermolecular C-H···

distances.

References

-

Synthesis & AIE Properties of TPE Derivatives: Zhao, Z., Lam, J. W., & Tang, B. Z. (2012). Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes. Journal of Materials Chemistry, 22(45), 23726-23740.

-

Crystallographic Data (TPE Core Analogues): Cambridge Crystallographic Data Centre (CCDC). Structure of Tetrakis(4-bromophenyl)ethylene (Refcode: YSZC07).

-

Supramolecular Assembly of TPE-Alkoxy Chains: Wang, H., et al. (2019). Pillar[5]arene-based supramolecular organic frameworks with aggregation-induced emission.[1] Chemical Communications.

-

Mechanisms of AIE (RIM): Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940.

Sources

- 1. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of TPE Fluorescence: The Role of Bromo-Alkyl Chain Modulation

Topic: Impact of bromo-alkyl chain length on TPE fluorescence intensity Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetraphenylethene (TPE) serves as the archetypal luminogen for Aggregation-Induced Emission (AIE).[1] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE becomes highly emissive in the solid or aggregated state due to the Restriction of Intramolecular Motion (RIM).

This guide addresses a critical but often overlooked variable in probe design: the length of the bromo-alkyl linker (-(CH2)n-Br) . While often viewed merely as a synthetic handle for further functionalization (e.g., bioconjugation or organelle targeting), the alkyl chain length exerts a profound, non-linear influence on photophysical performance. It modulates solubility, solid-state packing density, and—crucially—the distance-dependent heavy atom effect of the terminal bromine.

Mechanistic Foundations

The RIM Mechanism & Steric Control

The fluorescence of TPE arises when the non-radiative decay channels (phenyl ring rotations) are blocked. The alkyl chain length (

-

Solubility Modulation: Longer chains (

) increase lipophilicity, shifting the aggregation threshold ( -

Packing Efficiency: Shorter chains (

) often force the molecules into rigid, crystalline lattices with high quantum yields (

The Bromine Terminus: Heavy Atom Effect vs. Distance

Bromine is a heavy atom (atomic number 35). In close proximity to the TPE core, it promotes Intersystem Crossing (ISC) from the singlet (

-

Short Linkers (

): The Br atom is spatially close to the -

Long Linkers (

): The Br atom is decoupled from the chromophore. The heavy atom effect diminishes, restoring radiative decay rates.

The "Odd-Even" Effect

Empirical data in liquid crystal chemistry and AIE systems suggests an "odd-even" effect where spacers with an even number of carbon atoms (

Experimental Workflow: Synthesis & Characterization

Synthesis Protocol: Etherification of TPE-OH

The following protocol describes the mono-alkylation of a hydroxyl-TPE precursor (e.g., 4-(1,2,2-triphenylvinyl)phenol) with

Reagents:

-

TPE-OH (1.0 eq)

- -Dibromoalkane (1,2-dibromoethane, 1,4-dibromobutane, etc.) (5.0 - 10.0 eq to prevent polymerization/dimerization)

- (3.0 eq)

-

Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

-

Dissolution: Dissolve TPE-OH in dry acetone in a round-bottom flask.

-

Base Activation: Add anhydrous

and stir at room temperature for 30 minutes to deprotonate the phenol. -

Addition: Add the excess dibromoalkane in one portion. (Note: Slow addition favors the formation of the unwanted bis-TPE byproduct).

-

Reflux: Heat to reflux (

C depending on solvent) for 12–24 hours under -

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate.

-

Purification (Critical): The excess dibromoalkane is usually liquid and can be distilled off or removed via column chromatography (Silica gel, Hexane/DCM gradient). The mono-substituted product (TPE-O-(CH2)n-Br) is typically the second spot; the bis-substituted byproduct is more polar/retentive or less soluble.

Visualization of Synthetic Pathway

Caption: Workflow for the controlled synthesis of bromo-alkyl TPE derivatives, highlighting the critical purification step to isolate the mono-substituted probe.

Impact Analysis: Chain Length vs. Fluorescence[2][3]

The following data summarizes the typical trends observed when varying the alkyl chain length (

Comparative Data Table

| Chain Length ( | Solubility (Organic) | Aggregation Threshold ( | Relative | Heavy Atom Quenching | Packing Mode |

| C2 (Ethyl) | Low | ~60% Water | Moderate | High (Proximity) | Rigid / Crystalline |

| C4 (Butyl) | Moderate | ~70% Water | High (Optimal) | Low | Crystalline |

| C6 (Hexyl) | High | ~80% Water | High | Negligible | Crystalline/Semicrystalline |

| C8 (Octyl) | Very High | >90% Water | Moderate/Low | Negligible | Waxy / Amorphous |

Interpretation of Trends

-

The "Sweet Spot" (C4 - C6):

-

C4 (Butyl) linkers often provide the best balance. They are long enough to decouple the bromine's heavy atom effect from the TPE core but short enough to prevent the "waxy" amorphous packing seen in long alkyl chains.

-

C6 (Hexyl) is excellent for solubility but requires a higher water fraction to trigger aggregation, which might be undesirable for sensing applications requiring sensitivity in low-aqueous environments.

-

-

The Short Chain Penalty (C2):

-

While C2 derivatives pack tightly, the proximity of the Bromine atom facilitates Spin-Orbit Coupling. This opens a non-radiative pathway (ISC to Triplet), reducing the overall fluorescence quantum yield compared to C4/C6 analogues.

-

-

The Long Chain Dilution (C8+):

-

Long alkyl chains act as "molecular grease." They increase the free volume within the aggregate. This lack of rigidity allows partial rotation of the phenyl rings even in the solid state, leading to energy dissipation and lower fluorescence intensity.

-

Photophysical Characterization Protocol

To validate the impact of the chain length, the following AIE titration protocol must be followed strictly to ensure reproducibility.

AIE Titration Workflow

-

Stock Preparation: Prepare 10 mM stock solutions of each derivative (C2, C4, C6, C8) in pure THF (spectroscopic grade).

-

Working Solutions: Dilute stocks to 10

M in THF. -

Aggregation Trigger: Prepare a series of 10 mL vials with varying water fractions (

).-

Critical Step: Add the THF solution into the water under vigorous stirring (or vice versa, but maintain consistency). The order of addition affects particle size and morphology.

-

-

Measurement: Record PL spectra immediately. (Note: TPE aggregates can precipitate over time; measure within 15 minutes of mixing).

Mechanistic Pathway Diagram

Caption: Schematic of the AIE process illustrating how alkyl chain length and heavy atom proximity intersect to define the final fluorescence output.

References

-

Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link

-

Zhao, Z., et al. (2020). "Rational Design of AIEgens for Biological Applications." Materials Chemistry Frontiers. Link

-

Ceballos, S. A., et al. (2016). "Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE)." RSC Advances. Link

-

Gong, Y., et al. (2018). "Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens."[2][3] ACS Applied Materials & Interfaces.[2] Link

-

Li, K., et al. (2017).[4] "Tetraphenylethylene derivative capped CH3NH3PbBr3 nanocrystals: AIE-activated assembly into superstructures." Faraday Discussions. Link

Sources

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.scut.edu.cn [www2.scut.edu.cn]

- 4. Tetraphenylethylene derivative capped CH3NH3PbBr3 nanocrystals: AIE-activated assembly into superstructures - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (hereafter referred to as TPE-4BrBut ). It synthesizes structural theory with experimental protocols to establish a self-validating framework for researchers.

Content Type: Technical Guide & Stability Profile Audience: Chemical Engineers, Material Scientists, Drug Development Professionals

Executive Summary & Molecular Architecture[1]

This compound is a functionalized derivative of tetraphenylethylene (TPE). Unlike the rigid, high-melting Tetrakis(4-bromophenyl)ethene (TPE-4Br), this molecule incorporates four flexible butoxy spacers ending in reactive bromine terminals.

-

Core Function: It serves as a tetra-functional cross-linker and an Aggregation-Induced Emission (AIE) luminogen.

-

Stability Trade-off: The introduction of alkoxy chains lowers the melting point and alters the packing energy compared to the all-aromatic parent, enhancing solubility but introducing a lower-temperature thermal degradation pathway (ether cleavage).

Structural Stability Logic

The molecule's stability is governed by two competing domains:

-

The TPE Core (High Stability): The central ethene bond is sterically protected by four phenyl rings arranged in a propeller shape. This restricts rotation in the solid state (Restriction of Intramolecular Rotation - RIR), conferring high thermal resistance and AIE properties.

-

The Bromobutoxy Arms (Variable Stability): The four

chains introduce conformational flexibility (entropy). These chains are the primary site for thermal onset degradation via

Theoretical Thermodynamic Profile

The following data compares the TPE-4BrBut molecule against its rigid parent analog to illustrate the impact of the alkoxy chain.

| Property | TPE-4Br (Rigid Parent) | TPE-4BrBut (Target Molecule) | Thermodynamic Rationale |

| Melting Point ( | 251–252 °C | ~110–140 °C (Predicted) | Alkyl chains disrupt |

| Decomposition ( | >400 °C | ~300–320 °C | The |

| Solubility Parameter | Low (Soluble in THF/DCM) | High | The butoxy chains increase interaction with organic solvents, stabilizing the solution phase. |

| Crystallinity | High (Rigid Crystal) | Semi-Crystalline / Amorphous | Flexibility may induce liquid crystalline phases or slower crystallization kinetics. |

Experimental Protocols: Self-Validating Systems

To empirically verify the thermodynamic stability of TPE-4BrBut, the following standardized protocols must be employed. These are designed to be self-validating , meaning the results of one step confirm the integrity of the next.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Phase Transitions (

-

Sample Prep: Weigh 3–5 mg of dried TPE-4BrBut into a Tzero aluminum pan. Crimp hermetically.

-

Cycle 1 (Erasure): Heat from 25°C to 180°C at 10°C/min. Reason: Removes thermal history and solvent residues.

-

Cooling: Cool to 0°C at 10°C/min. Reason: Establishes controlled crystallinity.

-

Cycle 2 (Measurement): Heat from 0°C to 200°C at 10°C/min.

-

Validation Criteria:

-

Sharp endotherm (

) indicates high purity. -

Broad/multiple peaks suggest polydispersity or incomplete substitution of the hydroxyl precursors.

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Degradation Limits (

-

Environment: Nitrogen (

) purge at 50 mL/min (Inert) vs. Air (Oxidative). -

Ramp: Heat from 30°C to 600°C at 10°C/min.

-

Key Thresholds:

-

< 150°C: Weight loss here indicates trapped solvent (DCM/THF) or moisture.

-

~300°C: Onset of alkyl chain decomposition (ether cleavage).

-

> 500°C: Carbonization of the aromatic core.

-

Stability & Degradation Pathways (Visualization)

The following diagram maps the logical flow of stability testing and the chemical degradation pathways.

Caption: Figure 1. Thermal stability workflow detailing the primary degradation mechanism (ether cleavage) and the analytical feedback loops.

Synthesis & Purity Implications[1][2][3][4]

Thermodynamic stability is intrinsically linked to synthetic purity. The presence of mono-, di-, or tri-substituted byproducts (where -OH groups remain unreacted) significantly destabilizes the crystal lattice.

Synthesis Pathway for Stability:

-

Precursor: 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene.[1]

-

Reagent: 1,4-Dibromobutane (Excess, 10-20 eq).

-

Conditions:

, Acetone/ACN reflux, 48h. -

Purification (Critical): Recrystallization from Ethanol/THF mixture.

-

Note: Unreacted phenolic groups lower the decomposition temperature due to oxidative instability.

-

Applications & Functional Stability

A. Covalent Organic Frameworks (COFs)

TPE-4BrBut is a "node" molecule. Its tetrahedral geometry directs the topology of 3D networks.

-

Stability Requirement: Must withstand solvothermal synthesis conditions (typically 120°C in DMF/Dioxane).

-

Verdict: The molecule is stable under these conditions, provided the duration does not exceed 72 hours, as the alkyl bromide is prone to hydrolysis or solvolysis at high T.

B. Aggregation-Induced Emission (AIE)[1][4][6][7]

-

Solid State: Highly stable fluorescence. The "propeller" shape prevents

quenching. -

Solution State: Non-emissive. The rotation of the phenyl rings dissipates energy non-radiatively.

-

Photostability: Excellent. Unlike stilbene, TPE derivatives show high resistance to photobleaching, making them superior for long-term bio-imaging.

References

-

ChemicalBook. (2024). 1,1,2,2-Tetrakis(4-bromophenyl)ethene Chemical Properties and Melting Point Data.

-

Sigma-Aldrich. (2024). Product Specification: 1,1,2,2-Tetrakis(4-bromophenyl)ethylene.[2][3][4][5]

-

PubChem. (2024). Compound Summary: Tetrakis(4-bromophenyl)ethylene.[2][4][5][6] National Library of Medicine.

-

Zhao, Z., et al. (2011). Turn-on fluorescence in tetraphenylethylene-based metal-organic frameworks. Journal of the American Chemical Society.

-

AiFChem. (2024). This compound Product Catalog.

Sources

- 1. WO2018008683A1 - Method for producing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound - Google Patents [patents.google.com]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 61326-44-1 [chemicalbook.com]

- 4. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Property Relationships of Alkoxy-Substituted Tetraphenylethene Luminogens

Introduction: The Dawn of Aggregation-Induced Emission and the Rise of Tetraphenylethene

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant hurdle in the development of luminescent materials, where fluorescent molecules that are highly emissive in dilute solutions see their light output drastically reduced upon aggregation in the solid state.[1][2] This has limited their practical applications in areas requiring strong solid-state emission. However, the discovery of aggregation-induced emission (AIE) in 2001 revolutionized the field.[2][3] AIE luminogens (AIEgens) are molecules that are non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[2][3] This unique "turn-on" fluorescence mechanism has opened up new avenues for applications in optoelectronics, chemical sensing, and bioimaging.[3][4][5]

At the forefront of AIE research is tetraphenylethene (TPE), a propeller-shaped molecule that has become a star player due to its facile synthesis and versatile functionalization.[1][4] The core principle behind the AIE effect in TPE and its derivatives is the restriction of intramolecular motion (RIM).[1][3] In dilute solutions, the phenyl rings of TPE undergo dynamic rotational and vibrational motions, providing non-radiative pathways for excited-state energy to dissipate as heat.[2] However, in the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited molecules to release their energy as light, leading to strong fluorescence.[2]

The strategic modification of the TPE core with various functional groups allows for the fine-tuning of its photophysical properties. Among these modifications, the introduction of alkoxy (-OR) substituents has emerged as a powerful strategy to modulate the structure-property relationships of TPE-based luminogens. This guide provides an in-depth technical exploration of how alkoxy substitution influences the synthesis, photophysical characteristics, and potential applications of TPE derivatives, offering valuable insights for researchers and professionals in materials science and drug development.

The Role of Alkoxy Substitution: A Molecular Engineering Approach

The introduction of alkoxy chains onto the phenyl rings of the TPE core is a versatile and effective method to manipulate its molecular packing, electronic properties, and ultimately, its AIE behavior. The length, number, and position of these alkoxy groups can be systematically varied to achieve desired photophysical outcomes.

Influence of Alkoxy Chain Length

The length of the alkyl chain in the alkoxy substituent plays a critical role in determining the luminescent properties of TPE derivatives. Generally, increasing the length of the alkoxy chain (e.g., from methoxy to hexyloxy) can lead to several predictable effects:

-

Enhanced Solubility: Longer alkyl chains improve the solubility of the TPE derivatives in common organic solvents, which is advantageous for solution-based processing and characterization.[6]

-

Modulation of AIE Properties: The length of the alkoxy chain can influence the degree of aggregation and the packing mode of the molecules in the aggregated state, thereby affecting the AIE intensity and emission wavelength.[7] Studies have shown that the sensing performance of some TPE derivatives for biomolecules like bovine serum albumin (BSA) and DNA is dependent on the length of the alkyl chains.[8][9][10]

-

Thermal Stability: The introduction of longer alkoxy side groups can decrease the thermal stability of the resulting materials.[11] This is an important consideration for applications that require high-temperature processing or operation.

Impact of Regiochemistry and Number of Substituents

The position (regiochemistry) and number of alkoxy substituents on the phenyl rings also have a profound impact on the photophysical properties. For instance, five new TPE derivatives were synthesized where the influence of regiochemistry and the length of the chains in the substituents on their emissive properties were studied, showing a clear correlation.[7] The synergistic effect of methoxy-substituted TPE has been shown to enhance intramolecular charge transfer (ICT), which is beneficial for applications in photodynamic therapy.[12]

Mechanistic Insights: Unraveling the "Why" Behind the Observations

The observed changes in the photophysical properties of alkoxy-substituted TPEs can be rationalized by considering the underlying molecular mechanisms. The primary mechanism at play is the restriction of intramolecular rotation (RIR).[2]

In the dissolved state, the alkoxy-substituted phenyl rings can freely rotate, leading to efficient non-radiative decay of the excited state. However, upon aggregation, the steric hindrance imposed by the bulky TPE core and the intermolecular interactions between the alkoxy chains restrict these rotational motions. This "locking" of the molecular conformation closes the non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2]

Furthermore, the electronic nature of the alkoxy groups, being electron-donating, can influence the energy levels of the molecule, leading to shifts in the absorption and emission spectra. This can be particularly pronounced in "push-pull" systems where the TPE core is substituted with both electron-donating (like alkoxy) and electron-accepting groups, leading to intramolecular charge transfer (ICT) characteristics.[13]

Experimental Protocols: A Guide to Synthesis and Characterization

The synthesis and characterization of alkoxy-substituted TPE luminogens involve a series of well-established chemical and analytical techniques.

Synthesis of Alkoxy-Substituted TPEs

A common synthetic route to tetra-alkoxy-substituted TPEs involves a McMurry coupling reaction of the corresponding dialkoxybenzophenone precursor.[14]

Step-by-Step Protocol for McMurry Coupling:

-

Precursor Synthesis: Synthesize the desired 4,4'-dialkoxybenzophenone via a Friedel-Crafts acylation or other suitable methods.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0°C and slowly add titanium tetrachloride (TiCl4). Then, add zinc dust portion-wise.

-

Reflux: Heat the mixture to reflux for a designated period to form the low-valent titanium reagent.

-

Substrate Addition: Dissolve the 4,4'-dialkoxybenzophenone in anhydrous THF and add it dropwise to the refluxing mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench it with an aqueous potassium carbonate solution.

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetra-alkoxy-substituted TPE.

Photophysical Characterization

A comprehensive understanding of the structure-property relationships requires detailed photophysical characterization.

Key Techniques:

-

UV-Vis Absorption Spectroscopy: To determine the electronic absorption properties and the π-π* transition energies of the TPE derivatives in different solvents.[8]

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectra, determine the maximum emission wavelength (λem), and assess the AIE behavior by measuring the PL intensity in solvent mixtures of varying polarities (e.g., THF/water).[15]

-

Fluorescence Quantum Yield (ΦF) Measurement: To quantify the efficiency of the emission process. This is typically done using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) as a reference.

-

Fluorescence Lifetime Measurements: To investigate the excited-state dynamics and differentiate between static and dynamic quenching processes.

Data Presentation: A Comparative Analysis

To facilitate a clear understanding of the structure-property relationships, the photophysical data of a series of hypothetical alkoxy-substituted TPEs are summarized in the table below.

| Compound | Alkoxy Group | λabs (nm) in THF | λem (nm) in THF/Water (90% water) | ΦF (%) in THF/Water (90% water) |

| TPE-OMe | Methoxy (-OCH3) | 315 | 468 | 65 |

| TPE-OEt | Ethoxy (-OCH2CH3) | 316 | 470 | 72 |

| TPE-OPr | Propoxy (-OC3H7) | 318 | 475 | 78 |

| TPE-OBu | Butoxy (-OC4H9) | 320 | 480 | 85 |

Table 1: Photophysical data for a series of tetra-alkoxy-substituted TPEs, demonstrating the effect of increasing alkyl chain length.

The data in Table 1 clearly illustrates that as the length of the alkoxy chain increases, there is a slight red-shift in both the absorption and emission wavelengths, and more significantly, a systematic increase in the fluorescence quantum yield in the aggregated state. This trend can be attributed to the enhanced restriction of intramolecular rotation and more favorable molecular packing facilitated by the longer, more flexible alkyl chains.

Applications in Research and Drug Development

The tunable photophysical properties of alkoxy-substituted TPE luminogens make them highly attractive for a range of applications in scientific research and the pharmaceutical industry.

-

Chemosensors and Biosensors: The "turn-on" fluorescence of these AIEgens upon interaction with specific analytes makes them excellent candidates for developing sensitive and selective sensors for metal ions, explosives, and biomolecules such as proteins and DNA.[9]

-

Bioimaging: Their high brightness, large Stokes shifts, and good photostability in the aggregated state make them promising probes for in vitro and in vivo imaging.[16][17] The ability to tune their emission color by modifying the alkoxy substituents allows for multicolor imaging applications.

-

Photodynamic Therapy (PDT): Certain TPE derivatives can be designed to generate reactive oxygen species (ROS) upon light irradiation, making them effective photosensitizers for photodynamic cancer therapy.[12] The alkoxy groups can be used to modulate the photosensitizing efficiency and cellular uptake of these agents.

-

Drug Delivery: The hydrophobic TPE core and the flexible alkoxy chains can facilitate the encapsulation of drugs, and their inherent fluorescence can be used to track the delivery and release of the therapeutic cargo.

Conclusion and Future Outlook

Alkoxy-substituted tetraphenylethene luminogens represent a fascinating and highly versatile class of AIE materials. The ability to systematically tune their photophysical properties through simple and predictable structural modifications provides a powerful toolkit for the rational design of advanced functional materials. The insights gained from studying the structure-property relationships of these compounds not only deepen our fundamental understanding of the AIE phenomenon but also pave the way for the development of innovative technologies in sensing, imaging, and therapy.

Future research in this area will likely focus on the development of TPE derivatives with even more sophisticated functionalities, such as targeted recognition moieties for specific biological targets, and the exploration of their applications in more complex biological systems. The continued synergy between synthetic chemistry, photophysics, and materials science will undoubtedly unlock the full potential of these "shining" examples of molecular engineering.

References

-

Regulating the emission of tetraphenylethenes by changing the alkoxyl linkage length between two neighboring phenyl moieties. PubMed. Available at: [Link].

-

Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). RSC Publishing. Available at: [Link].

-

Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link].

-

Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. PMC. Available at: [Link].

-

Alkyne-inserted tetraphenylethene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

-

Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. MDPI. Available at: [Link].

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. PMC. Available at: [Link].

-

What Leads to Aggregation-Induced Emission?. ACS Publications. Available at: [Link].

-

Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews. Available at: [Link].

-

Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). ResearchGate. Available at: [Link].

-

Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. PubMed. Available at: [Link].

-

Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active?. MDPI. Available at: [Link].

-

The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. MDPI. Available at: [Link].

-

Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. PMC. Available at: [Link].

-

Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. RSC Advances (RSC Publishing). Available at: [Link].

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science (RSC Publishing). Available at: [Link].

-

Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. ResearchGate. Available at: [Link].

-

Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. MDPI. Available at: [Link].

-

Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. PubMed. Available at: [Link].

-

Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. ChemRxiv. Available at: [Link].

-

Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications. Preprints.org. Available at: [Link].

-

Effect of different alkoxy POSSs on thermal stability and mechanical properties of silicone rubber. ResearchGate. Available at: [Link].

-

Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. ResearchGate. Available at: [Link].

-

Evaluation of Structure-Function Relationships of Aggregation-Induced Emission Luminogens for Simultaneous Dual Applications of Specific Discrimination and Efficient Photodynamic Killing of Gram-Positive Bacteria. PubMed. Available at: [Link].

-

Chemical structures of tetraphenylethene (TPE) and its four... ResearchGate. Available at: [Link].

-

Optical Properties and Photo-Oxidation of Tetraphenylethene-Based Fluorophores. ResearchGate. Available at: [Link].

-

Rational design of chemical tools for in vivo applications via photoacoustic imaging. University of Illinois at Urbana-Champaign. Available at: [Link].

-

Optical Methods for Sensing and Imaging Oxygen: Materials, Spectroscopies and Applications. PubMed. Available at: [Link].

-

Structure and thermal properties of various alcoholysis products from waste poly(ethylene terephthalate). PubMed. Available at: [Link].

-

Optical methods for sensing and imaging oxygen: Materials, spectroscopies and applications. ResearchGate. Available at: [Link].

-

Thermal and Morphological Effect of Low Tenor Alkali Treatment on Flax and Hemp Fibre Scraps: A Parametric Study. Preprints.org. Available at: [Link].

-

Paramagnetic Oxygen as Contrast Agent for a Potential PDT Treatment MRI Monitoring. Helvetica Chimica Acta. Available at: [Link].

-

Improvement of the chemical, thermal, mechanical and morphological properties of polyethylene terephthalate–graphene particle composite. Indian Academy of Sciences. Available at: [Link].

-

Chemical imaging – Knowledge and References. Taylor & Francis. Available at: [Link].

Sources

- 1. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Structure-Function Relationships of Aggregation-Induced Emission Luminogens for Simultaneous Dual Applications of Specific Discrimination and Efficient Photodynamic Killing of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Rational design of chemical tools for in vivo applications via photoacoustic imaging | IDEALS [ideals.illinois.edu]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Using 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene as a building block for Covalent Organic Frameworks (COFs)

Application Note: Engineering Fluorescent & Ionic Covalent Organic Frameworks using 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Executive Summary & Molecular Profile

This guide details the strategic application of This compound (hereafter referred to as TPE-C4-Br ) as a functional building block for Covalent Organic Frameworks (COFs).

Unlike standard aldehyde or amine monomers used in Schiff-base chemistry, TPE-C4-Br possesses unique structural attributes that dictate specific synthetic pathways:

-

Tetraphenylethylene (TPE) Core: A classic Aggregation-Induced Emission (AIE) luminogen.[1][2][3][4]

-

Butoxy Spacers: These flexible alkyl chains decouple the fluorophore from the rigid framework, reducing steric strain and enhancing quantum yield by allowing controlled intramolecular rotation.

-

Terminal Alkyl Bromides: These electrophilic sites enable irreversible alkylation (Menschutkin reaction) or nucleophilic substitution (precursor conversion to azides).

Primary Applications:

-

Ionic COFs (iCOFs): Direct synthesis of cationic, antimicrobial, or catalytic frameworks.

-

Click-Chemistry Precursor: Conversion to TPE-Azide for highly stable triazole-linked COFs.

-

Post-Synthetic Modification (PSM): Anchoring AIEgens onto nucleophilic defect sites of pre-formed COFs.

Molecular Specifications

| Property | Specification |

| Chemical Name | This compound |

| Abbreviation | TPE-C4-Br |

| CAS Number | 1204389-23-0 |

| Molecular Formula | C₄₂H₄₈Br₄O₄ |

| Molecular Weight | 944.46 g/mol |

| Functional Group | Primary Alkyl Bromide (x4) |

| Solubility | Soluble in THF, DCM, CHCl₃; Insoluble in Water, Methanol |

| Key Reactivity | Nucleophilic Substitution ( |

Protocol A: Direct Synthesis of Cationic Ionic COFs (iCOFs)

Rationale: The most direct route to utilizing TPE-C4-Br in a crystalline framework is via the Menschutkin reaction . By reacting the tetra-bromide with a tetra-pyridine linker, a charged, cross-linked network is formed. The resulting iCOF is inherently fluorescent and possesses anion-exchange capabilities.

Target Framework: TPE-Py-iCOF (Cationic Viologen-like Framework)

Materials:

-

Monomer A: TPE-C4-Br (0.05 mmol)

-

Monomer B: 1,3,6,8-Tetra(4-pyridyl)pyrene (TFPPy) or 4,4′-Bipyridine (0.1 mmol / 0.2 mmol equivalent sites)

-

Solvent: o-Dichlorobenzene / Ethanol (1:1 v/v) or Acetonitrile.

-

Catalyst: None (Thermal activation).

Step-by-Step Methodology:

-

Dissolution: In a Pyrex tube (10 mL), dissolve TPE-C4-Br (47.2 mg, 0.05 mmol) and TFPPy (29.1 mg, 0.05 mmol) in a mixture of o-Dichlorobenzene/Ethanol (4 mL, 1:1 v/v).

-

Note: Sonication for 10 minutes is critical to ensure homogeneity before heating.

-

-

Degassing: Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 10 Pa, and flame seal (or use a high-pressure screw cap with a PTFE septum).

-

Why: Oxygen can quench the excited states during formation and lead to oxidative side reactions, though the Menschutkin reaction is relatively robust.

-

-

Solvothermal Synthesis: Place the sealed tube in a programmable oven.

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours. (Slow crystallization is key for COFs).

-

Cool to room temperature naturally.

-

-

Isolation: Filter the resulting yellow/orange precipitate.

-

Washing (Soxhlet): Perform Soxhlet extraction with THF for 24 hours to remove unreacted TPE-C4-Br, followed by Ethanol for 24 hours to remove unreacted pyridine linker.

-

Activation: Dry under vacuum at 80°C for 12 hours.

Expected Outcome: A crystalline, charged framework exhibiting strong fluorescence. The counter-ions will be Bromide (Br⁻), which can be exchanged for PF₆⁻ or TFSI⁻ to modulate solubility and pore size.

Protocol B: Precursor Engineering for "Click" COFs

Rationale: Many stable COFs utilize triazole linkages formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). TPE-C4-Br is the ideal precursor to generate TPE-C4-Azide , a "soft" monomer that introduces flexibility into rigid click-COFs.

Step 1: Conversion to TPE-C4-N3

-

Reaction: Dissolve TPE-C4-Br (1 eq.) and Sodium Azide (NaN₃, 8 eq.) in DMF.

-

Conditions: Stir at 60°C for 24 hours.

-

Workup: Pour into water, extract with DCM, wash with brine, and dry over MgSO₄.

-

Safety: NaN₃ is toxic and shock-sensitive. Do not use halogenated solvents during the reaction (DCM extraction is post-reaction).

-

-

Yield: Typically >90%. The product (TPE-C4-N3) is now ready for COF synthesis.

Step 2: Click COF Synthesis

-

Monomers: TPE-C4-N3 + Tetrakis(4-ethynylphenyl)methane (or similar alkyne knot).

-

Catalyst: CuI (10 mol%) / Acetic Acid.

-

Solvent: Dioxane/Mesitylene.

-

Conditions: Solvothermal at 120°C for 3 days.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing TPE-C4-Br, highlighting the transition from a discrete molecule to a functional framework.

Caption: Divergent synthetic pathways for TPE-C4-Br: Direct Ionic COF formation (Top), Click-Chemistry Precursor (Middle), and Post-Synthetic Modification (Bottom).

Characterization & Validation Standards

To ensure scientific integrity, the synthesized materials must be validated against the following criteria:

| Technique | Purpose | Expected Signature for TPE-C4-Br Frameworks |

| PXRD (Powder X-Ray Diffraction) | Crystallinity Check | Sharp low-angle peaks (2θ < 10°) indicating long-range order. Amorphous halos indicate polymerization without crystallization (common pitfall). |

| FT-IR Spectroscopy | Bond Formation | iCOF: Disappearance of C-Br stretch (~500-600 cm⁻¹) and appearance of pyridinium vibrations (~1630 cm⁻¹). Click COF: Disappearance of Azide peak (~2100 cm⁻¹). |

| Solid-State Fluorescence | AIE Validation | Strong emission (typically yellow/green, ~500-550 nm) in solid state. Quantum yield should be >10% due to restricted intramolecular rotation (RIR). |

| BET Surface Area | Porosity | Type I or IV isotherm. Surface area for these flexible COFs is typically 400–1200 m²/g (lower than rigid COFs due to alkyl chain flexibility). |

| XPS (X-ray Photoelectron) | Elemental State | iCOF: Presence of Br⁻ (ionic) vs C-Br (covalent) binding energies. N1s signal splitting (neutral pyridine vs. cationic pyridinium). |

Critical Troubleshooting (Field Insights)

-

Issue: Loss of Crystallinity.

-

Cause: The flexible butyl chains allow too much conformational freedom, leading to "entangled" amorphous polymers rather than stacked sheets.

-

Solution: Use a rigid counter-monomer (e.g., Pyrene-based) to enforce stacking. Slow down the reaction (lower temperature to 80°C, extend time to 5 days).

-

-

Issue: Fluorescence Quenching.

-

Cause: ACQ (Aggregation-Caused Quenching) is rare for TPE, but if layers stack too tightly, excimer formation can occur.

-

Solution: The butoxy spacer usually prevents this. If observed, introduce a bulky non-planar node to increase interlayer distance.

-

-

Issue: Incomplete Reaction.

-

Cause: TPE-C4-Br is hydrophobic; Pyridinium salts are hydrophilic. Phase separation occurs.

-

Solution: The 1:1 o-DCB/Ethanol solvent mix is non-negotiable. It solubilizes both the neutral reactants and the ionic intermediates.

-

References

-

Ionic Covalent Organic Frameworks (iCOFs)

- Lin, G., Ding, H., Yuan, D., Wang, B., & Wang, C. (2016). A Pyrene-Based, Fluorescent Three-Dimensional Covalent Organic Framework. Journal of the American Chemical Society.

-

(Context: General synthesis of pyrene-based fluorescent COFs).

-

Menschutkin Reaction in COFs

-

Rezk, A. R., et al. (2020).[3] Cationic Covalent Organic Frameworks: A Simple Strategy to Design Anion-Trapping Adsorbents. Journal of the American Chemical Society.

-

(Context: Mechanism of alkyl halide + pyridine COF formation).

-

-

TPE-Based AIE COFs

-

Dalapati, S., et al. (2016).[5] An Azine-Linked Covalent Organic Framework based on Tetraphenylethylene for Sensing of Nitroaromatic Explosives. Journal of the American Chemical Society.

-

(Context: TPE behavior in porous frameworks).

-

-

Click Chemistry COFs

- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis.

-

(Context: Foundational work on high-stability linkages).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. drpress.org [drpress.org]

Application Note: Protocol for Nucleophilic Substitution of Bromine in TPE-4Br for Azide Functionalization

This Application Note is structured to guide researchers through the nuanced process of functionalizing TPE-4Br with azide groups.

Critical Distinction: The term "TPE-4Br" is chemically ambiguous in common parlance. It formally refers to the Aryl Bromide (1,1,2,2-tetrakis(4-bromophenyl)ethene).[1] However, in "Click Chemistry" contexts, researchers often colloquially refer to the Benzyl Bromide derivative (1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene) as the precursor.

Because the reaction mechanisms differ fundamentally (

Part 1: Pre-Flight Check & Material Identification[1]

Before proceeding, you must verify the chemical identity of your starting material. The reaction conditions for the Aryl Bromide will destroy the Benzyl Bromide, and the conditions for the Benzyl Bromide will yield no reaction with the Aryl Bromide.

| Feature | Target A: TPE-4Br (Aryl) | Target B: TPE-4MB (Benzyl) |

| Chemical Name | 1,1,2,2-tetrakis(4-bromophenyl)ethene | 1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene |

| Structure | Br is attached directly to the phenyl ring.[1] | Br is attached to a -CH |

| Reactivity | Low (Requires Metal Catalysis).[1] | High (Standard |

| Protons ( | Aromatic region only (6.5 - 7.5 ppm).[1] | Aromatic + Benzylic signal (~4.5 ppm).[1] |

| Protocol Required | Protocol A (Copper-Catalyzed) | Protocol B (Direct Substitution) |

Part 2: Protocol A - Copper-Catalyzed Azidation (For Aryl Bromide)

Objective: Conversion of unactivated aryl bromides to aryl azides using a Cu(I)/L-Proline catalytic system.

Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution (

Reagents & Equipment

-

Precursor: TPE-4Br (1.0 equiv, ~1 mmol scale recommended for safety).[1]

-

Nucleophile: Sodium Azide (

) (6.0 equiv; excess required for 4 sites).[1] -

Catalyst: Copper(I) Iodide (CuI) (40 mol%; 10 mol% per bromine site).[1]

-

Ligand: L-Proline (80 mol%; 20 mol% per bromine site).[1]

-

Base: Sodium Hydroxide (NaOH) or

(4.0 equiv).[1] -

Solvent: DMSO (Anhydrous).[1] Note: DMSO is critical for stabilizing the intermediate.

-

Atmosphere: Nitrogen (

) or Argon.[1]

Experimental Workflow

Step 1: Catalyst Pre-Complexation [1]

-

In a dried Schlenk tube equipped with a magnetic stir bar, add CuI (76 mg, 0.4 mmol) and L-Proline (92 mg, 0.8 mmol).

-

Evacuate and backfill with

(3 cycles).[1] -

Add DMSO (5 mL) and stir at room temperature for 10 minutes until a homogeneous solution (often greenish-blue) forms. Causality: Pre-forming the catalyst-ligand complex prevents CuI precipitation and ensures active catalytic species.

Step 2: Reaction Assembly

-

To the catalyst solution, add TPE-4Br (648 mg, 1.0 mmol),

(390 mg, 6.0 mmol), and NaOH (160 mg, 4.0 mmol). -

Seal the tube securely.[1]

-

Heat the mixture to 90°C in an oil bath.

-

Stir vigorously for 24 hours .

-

Checkpoint: The reaction mixture should turn dark.[1] Monitor by TLC (Eluent: Hexane/DCM). The starting material (highly fluorescent) will disappear, replaced by the slightly less polar azide product.

-

Step 3: Workup & Safety (Critical)

-

Cool the reaction to room temperature.

-

Copper Removal: Pour the mixture into 50 mL of ammonia solution (10%) or saturated EDTA solution .[1]

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash the combined organic layer with Brine (2 x 50 mL) to remove DMSO.[1]

-

Dry over

, filter, and concentrate under reduced pressure (Rotavap bath < 40°C).

Step 4: Purification

-

Purify via Silica Gel Column Chromatography.[1]

-

Eluent: Hexane/DCM gradient (Start 100:0

80:20). -

Product: TPE-4N

is typically a yellow/orange solid.[1]

Part 3: Protocol B - Direct Nucleophilic Substitution (For Benzyl Bromide)[1]

Objective: Rapid functionalization of benzylic bromides via

Reagents

-

Precursor: TPE-4MB (1.0 equiv).[1]

-

Nucleophile: Sodium Azide (

) (5.0 equiv).[1] -

Solvent: DMF or Acetone/Water (3:1).

-

Temp: Room Temperature to 40°C.

Experimental Workflow

-

Dissolve TPE-4MB (1.0 mmol) in DMF (10 mL).

-

Add

(5.0 mmol) slowly. -

Stir at 40°C for 4-6 hours .

-

Workup: Pour the reaction mixture into Ice Water (100 mL).

-

Precipitation: The product TPE-4(CH

N -

Filter, wash with water, and dry in a vacuum oven at 40°C. No column usually required.

Part 4: Quality Control & Validation

| Technique | Expected Result (TPE-4N | Expected Result (TPE-4MB Benzyl Azide) |

| FT-IR | Strong, sharp peak at ~2120 cm | Strong peak at ~2100 cm |

| Aromatic protons shift upfield slightly relative to Br-precursor.[1] No aliphatic peaks.[1] | Benzylic -CH | |

| Solubility | Soluble in DCM, THF, CHCl | Similar solubility profile. |

| AIE Effect | Weak emission in THF; Strong emission in THF/Water (90:10).[1] | Strong AIE effect preserved.[1] |

Part 5: Workflow Visualization

Caption: Decision tree for selecting the correct azidation protocol based on TPE precursor structure.

Part 6: Safety & Troubleshooting

Safety Directives

-

Azide Hazards: Sodium Azide is acutely toxic (

similar to cyanide).[1] Do not allow contact with acid (forms -

C/N Ratio: Organic azides are generally safe if the number of carbons divided by the number of nitrogens is

.[1] TPE-4N -

Copper Azide: In Protocol A, the formation of Copper(I) Azide is a risk.[1] Ensure the ammonia/EDTA wash is thorough.[1]

Troubleshooting Table

| Issue | Probable Cause | Solution |